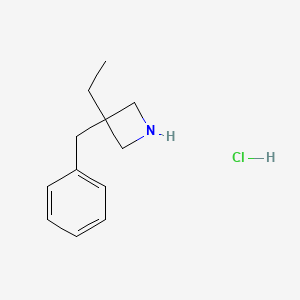

3-Benzyl-3-ethylazetidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-3-ethylazetidine hydrochloride is a chemical compound with the CAS Number: 91562-29-7 . It has a molecular weight of 211.73 . The compound is a powder and has a melting point of 120-124 degrees .

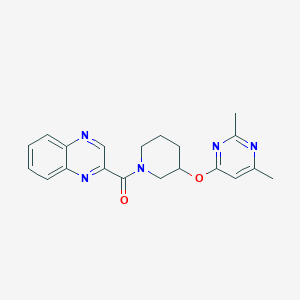

Molecular Structure Analysis

The InChI code for 3-Benzyl-3-ethylazetidine hydrochloride is1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Benzyl-3-ethylazetidine hydrochloride is a powder with a melting point of 120-124 degrees . It has a molecular weight of 211.73 . More specific physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications

Basic Information

“3-Benzyl-3-ethylazetidine;hydrochloride” is a chemical compound with the CAS Number: 91562-29-7 . It has a molecular weight of 211.73 and its IUPAC name is 3-benzyl-3-ethylazetidine hydrochloride . The compound is typically stored at a temperature of 4°C and comes in a physical form of powder .

Polymerization

Azetidines, including “3-Benzyl-3-ethylazetidine;hydrochloride”, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers derived from azetidines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .

CO2 Adsorption

Polymers derived from azetidines have been found to be effective in CO2 adsorption . This makes them useful in industries where there is a need to capture and store carbon dioxide to reduce greenhouse gas emissions .

Chelation and Materials Templating

Azetidine-based polymers are also used in chelation and materials templating . Chelation involves the formation of multiple bonds between a polydentate (multiple bonded) ligand and a central atom . Materials templating, on the other hand, involves using a template to influence the structure and properties of another material .

Non-viral Gene Transfection

Another application of azetidine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells using non-viral methods, which is a crucial technique in genetic engineering .

Mechanism of Action

Safety and Hazards

The safety information for 3-Benzyl-3-ethylazetidine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the compound .

Future Directions

The future directions for research or applications of 3-Benzyl-3-ethylazetidine hydrochloride are not specified in the search results. Future directions would typically depend on the current applications and research findings related to the compound .

Relevant Papers The search results did not provide specific papers related to 3-Benzyl-3-ethylazetidine hydrochloride. For a more comprehensive literature review, specialized databases such as PubMed or Web of Science may be useful .

properties

IUPAC Name |

3-benzyl-3-ethylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWIJBMFZHBUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-ethylazetidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)

![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)